molecular formula C8H8FN B1266902 6-Fluoroindoline CAS No. 2343-23-9

6-Fluoroindoline

Cat. No. B1266902
CAS RN: 2343-23-9
M. Wt: 137.15 g/mol
InChI Key: PBLNKUULIMDAIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated indolines, including 6-fluoroindoline, often involves the introduction of fluorine or fluorinated groups into the indoline framework. For example, a highly diastereoselective organocatalytic reaction for the synthesis of fluorinated 3,3'-bisindolines using 3-fluorooxindoles demonstrates the complexity and specificity of reactions required to introduce fluorine atoms into indoline derivatives (Balaraman, Ding, & Wolf, 2017). Another example is the stereoselective synthesis of fluorinated isoindolines through palladium-catalyzed carbonylative amination of enantioenriched benzylic carbamates, highlighting advanced synthetic methodologies for constructing fluorinated indoline scaffolds (Barrio, Ibáñez, Herrera, Román, Catalán, & Fustero, 2015).

Molecular Structure Analysis

The molecular structure of 6-fluoroindoline, like other fluorinated indolines, is characterized by the presence of a fluorine atom that significantly influences its electronic and steric properties. Studies on the crystal engineering of fluorinated isoquinolines provide insights into the impact of fluorine substitution on molecular conformation and intermolecular interactions, which can be extrapolated to understand the structural aspects of 6-fluoroindoline (Choudhury & Row, 2006).

Chemical Reactions and Properties

6-Fluoroindoline participates in various chemical reactions, leveraging the reactivity of the fluorine atom and the indoline framework. For instance, the synthesis and reactions of fluorinated indoles, including modifications at the 6-position, have been explored for developing new biologically active compounds, indicating the versatility of 6-fluoroindoline in chemical transformations (Joshi, Pathak, & Chaturvedi, 1985).

Scientific Research Applications

Antitumor Activity

6-Fluoroindoline derivatives have shown potential in antitumor activities. For instance, derivatives like 5-fluoroindolin-2-one with urea linkage have demonstrated notable antitumor effects. Compounds like 6e and 6f exhibited antitumor activities comparable or superior to the positive control in vitro (Zou, Fang, Yang, & Guo, 2013). Additionally, 3-arylurea-5-fluoroindolin-2-one derivatives, designed following the principles of fragment-based drug discovery, showed enhanced antitumor activities, with compounds 6a, 6h, and 6j particularly effective in tumor inhibition (Yang, Wang, Fang, & Guo, 2013).

Radiopharmaceutical Applications

6-Fluoroindoline derivatives have applications in radiopharmaceuticals, particularly in PET imaging. For example, [18 F]MK-6240, a fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a novel PET radiopharmaceutical for detecting neurofibrillary tangles in human brains, a key feature in Alzheimer's disease (Collier et al., 2017).

Herbicidal Activity

Some fluoroindoline derivatives have been explored for their herbicidal activity. Compounds like 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which inhibit protoporphyrinogen oxidase, showed significant herbicidal activity, offering potential as commercial herbicides (Huang et al., 2005).

Enzyme Inhibition

Fluoro ketones, including fluoroindoline derivatives, have been studied as inhibitors of hydrolytic enzymes, such as acetylcholinesterase. These compounds have shown effectiveness in inhibiting enzyme activities, suggesting potential applications in biochemical studies and possibly in the treatment of related diseases (Gelb, Svaren, & Abeles, 1985).

Fluorogenic and Fluorochromic Probes

Fluoroindoline derivatives have been utilized as fluorogenic and fluorochromic probes in analytical and biological applications. For example, the transformation from weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine has been used as a probe in various analytical methods (Danilkina et al., 2021).

Antibacterial Activity

Some fluoroindoline compounds have shown promising antibacterial activity. For instance, the synthesis of 4fluoro-3-chloro cinnoline(2,3-d)pyrimidine derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Bhot, Nargund, & Nargund, 2012).

Safety And Hazards

6-Fluoroindoline is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNKUULIMDAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293700
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroindoline

CAS RN

2343-23-9
Record name 2343-23-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-fluoro-1H-indole (21.0 g, 0.155 mol) in dioxane (210 mL) was added BH3—NEt3 (92 mL, 0.620 mol) and a 12 M solution of HCl (27 mL, 0.326 mol) dropwise. The reaction mixture was stirred at room temperature for 10 min then at reflux for 2.5 h. The mixture was cooled to room temperature, and 6 M HCl (210 mL) was added. The mixture stirred at room temperature for 10 min and then at reflux for 1.5 h. The dioxane was removed under reduced pressure, and the residue diluted with water (500 mL) and washed with diethyl ether (1×250 mL). The aqueous fraction was basified with 10% NaOH and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure, giving 22.3 g of the title compound.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3—NEt3
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add sodium cyanoborohydride (5.57 g, 88.78 mmol) to a solution of 6-fluoro-indole (10 g, 73.99 mmol) in acetic acid (100 ml). Stir at room temperature for 30 minutes. Pour the reaction mixture into 5N sodium hydroxide and extract with ethyl acetate. Wash the combined organic phases with saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrated under reduced pressure and subject the residue to silica gel chromatography to provide the desired compound as a colorless oil (7.69 g, 76%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A KAWASHIMA, H SETO, M KATO… - The Journal of …, 1986 - jstage.jst.go.jp
… data described above, the structure of 2 was established to be 3a-hydroxy-6-fluoroindoline (HFI) as shown in Fig. 4. Although 3a-hydroxyindoline (HI) was already synthesized through …
Number of citations: 13 www.jstage.jst.go.jp
M Ito, D Inoue, R Kawasaki, KS Kanyiva, T Shibata - Heterocycles, 2017 - heterocycles.jp
… At the first step, 6-fluoroindoline was prepared via hydrogenation of the corresponding … (hexane/ethyl acetate = 5/1) to give 6-fluoroindoline (39.5 mg, 57%). Then Pdcatalyzed amination …
Number of citations: 8 www.heterocycles.jp
R Ikan, E Hoffmann, ED Bergmann… - Israel Journal of …, 1964 - Wiley Online Library
… 6-Fluoroindoline can also be obtained directly, by adding 1.5 … After removal ofthe solvent, 6-fluoroindoline couldbe distilled … g of chloranil and 194 g of 6-fluoroindoline was refluxed for 5 …
Number of citations: 18 onlinelibrary.wiley.com
S Pan, T Wakaki, N Ryu… - Chemistry–An Asian …, 2014 - Wiley Online Library
An efficient method for C7‐position‐selective alkenylation of N‐substituted indolines with alkenes is reported. Various 7‐alkenylindolines were obtained in moderate to excellent yields …
Number of citations: 64 onlinelibrary.wiley.com
H Suzuki, Y Kawai, Y Takemura… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… 6-Fluoroindoline was compatible with the reaction conditions (3r), while 6-methylindoline failed to react with 3-phenylpropionic acid. Notably, the reaction was not restricted to indolines; …
Number of citations: 5 pubs.rsc.org
Y Han, S Zhang, J He, Y Zhang - Journal of the American …, 2017 - ACS Publications
… We also verified cycle 2 by conducting the following control reaction of 1, 3-dimethylindole (1m), 1-methyl-6-fluoroindoline (5g), and 2a with a 1:1:2 ratio at room temperature: similar to …
Number of citations: 88 pubs.acs.org
S Zhang, Y Han, J He, Y Zhang - The Journal of Organic …, 2018 - ACS Publications
… The formation of 6a could be confirmed by the following stoichiometric reaction of 2, 3, and 1-methyl-6-fluoroindoline (5h) with a 1:1:2 2/3/5h ratio at room temperature. As expected, 3 …
Number of citations: 45 pubs.acs.org
F Zhu, X Hu - Chinese Journal of Catalysis, 2015 - Elsevier
… Electron-withdrawing substituents were also well tolerated on the indoline ring with 6-fluoroindoline reacting smoothly to give the N-propargylated fluoroindole product 3ea in a high …
Number of citations: 22 www.sciencedirect.com
SM Yang, Y Tang, T Rano, H Lu, GH Kuo… - Bioorganic & Medicinal …, 2014 - Elsevier
… By using the 6-fluoroindoline as a left-hand side piece, our attention next focused on exploration of SAR by modifying the pyrazole ring with various substituted 5-membered …
Number of citations: 6 www.sciencedirect.com
D Yang, L Yang, Y Huang, Y Jiao… - … Applied Materials & …, 2015 - ACS Publications
Two novel asymmetrical squaraines based on the indoline unit, ASQ-5-F and ASQ-5-DF, with one and two fluorine substituents, have been developed to investigate the effect of fluorine …
Number of citations: 42 pubs.acs.org

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